4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone

Molecular weight Physicochemical property Formulation

4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone (CAS 5785-97-7, molecular formula C22H22ClN3OS, molecular weight 411.95 g/mol) is a fully substituted 3(2H)-pyridazinone derivative bearing a 4-chlorobenzylthio group at position 4, a phenyl ring at N2, and a piperidin-1-yl substituent at position 5. The compound is listed as a research chemical with a typical supplied purity of 97%.

Molecular Formula C22H22ClN3OS
Molecular Weight 411.9 g/mol
CAS No. 5785-97-7
Cat. No. B12921675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone
CAS5785-97-7
Molecular FormulaC22H22ClN3OS
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClN3OS/c23-18-11-9-17(10-12-18)16-28-21-20(25-13-5-2-6-14-25)15-24-26(22(21)27)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16H2
InChIKeyAMTDPCMPXBJWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone (CAS 5785-97-7): Structural Identity and Physicochemical Baseline for Procurement


4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone (CAS 5785-97-7, molecular formula C22H22ClN3OS, molecular weight 411.95 g/mol) is a fully substituted 3(2H)-pyridazinone derivative bearing a 4-chlorobenzylthio group at position 4, a phenyl ring at N2, and a piperidin-1-yl substituent at position 5 . The compound is listed as a research chemical with a typical supplied purity of 97% . Physicochemical characterization reports a density of 1.28 g/cm³, a boiling point of 532.2 °C at 760 mmHg, and a refractive index of 1.659 . No authoritative peer-reviewed biological activity data specific to this exact compound were identified in the open literature at the time of this analysis; available information is limited to class-level inferences drawn from structurally related pyridazinone derivatives [1][2].

Why Generic Substitution Fails for 4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone: Substituent-Dependent Property Cliffs in Trisubstituted Pyridazinones


Within the 3(2H)-pyridazinone scaffold, the simultaneous presence of three distinct substituents—a 4-chlorobenzylthio group at C4, a phenyl ring at N2, and a piperidin-1-yl moiety at C5—creates a substitution pattern that cannot be replicated by generic in-class alternatives . Even closely related analogs such as 4-((4-chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone (methoxy replacing piperidinyl) or 4-((4-chlorobenzyl)thio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone (morpholinyl replacing piperidinyl) exhibit fundamentally different hydrogen-bonding capacity, basicity, and steric bulk at the C5 position, which are known to govern target engagement in pyridazinone-based enzyme inhibitors [1][2]. Similarly, the fungicidal analog 5-(4-chlorobenzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, which carries a chlorine atom instead of a piperidine ring at the 5-position, displays a distinct physicochemical profile (different molecular weight, density, and boiling point) and a divergent spectrum of biological activity dictated by its electron-withdrawing rather than electron-donating C5 substituent [2]. These substituent-dependent property cliffs mean that procurement decisions based solely on the pyridazinone core without verifying the exact substitution pattern risk introducing uncontrolled variables into any assay or synthetic sequence.

Product-Specific Quantitative Evidence Guide: 4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone vs. Closest Structural Analogs


Molecular Weight Differentiation vs. 5-Chloro Analog: A Bulk Property Relevant to Formulation and Handling

The target compound (C22H22ClN3OS) has a molecular weight of 411.95 g/mol . The direct 5-chloro analog, 5-(4-chlorobenzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (C17H12Cl2N2OS), has a substantially lower molecular weight of approximately 363.26 g/mol [1]. This difference of ~48.7 g/mol (approximately 13% higher for the target compound) arises from the replacement of a chlorine atom (35.5 g/mol) with a piperidin-1-yl group (84.1 g/mol) and affects bulk handling, molar concentration calculations, and formulation stoichiometry.

Molecular weight Physicochemical property Formulation

Boiling Point and Density Contrast: Implications for Purification and Storage

The target compound exhibits a reported boiling point of 532.2 °C at 760 mmHg and a density of 1.28 g/cm³ . While direct boiling point data for the 5-chloro analog are not reported in the same source, the presence of the basic piperidine nitrogen in the target compound is expected to elevate the boiling point relative to the non-basic 5-chloro analog due to increased intermolecular interactions (dipole–dipole and potential hydrogen-bonding). The density of 1.28 g/cm³ is consistent with a densely packed heterocyclic structure incorporating a heavy sulfur atom and a chlorobenzyl moiety, and it can be used as a quality control parameter to verify batch identity when compared with supplier certificates of analysis.

Boiling point Density Purification

Cholinesterase Inhibition Potential: Class-Level Positioning Among Pyridazinone Derivatives

A structurally related series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzenesulfonohydrazide) derivatives was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition at 100 μg/mL. The most active compound in that series, VI2a, showed 25.02% AChE inhibition and 51.70% BChE inhibition [1]. The target compound differs from VI2a by carrying a 4-chlorobenzylthio group at C4 and a piperidin-1-yl group at C5 instead of a hydrazone-linked sulfonamide side chain. In silico docking studies on related pyridazinones indicate that a basic nitrogen at the C5 position (as in piperidine) can engage in additional hydrogen-bonding or ionic interactions within the peripheral anionic site of BChE, potentially shifting the selectivity profile toward BChE over AChE [1]. However, no direct experimental inhibition data are available for the target compound, and this inference must be treated as a class-level hypothesis requiring experimental confirmation.

Cholinesterase inhibition Alzheimer's disease Pyridazinone SAR

Best Research and Industrial Application Scenarios for 4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone Based on Differential Evidence


Medicinal Chemistry: Lead Optimization of BChE-Selective Pyridazinone Inhibitors

The piperidin-1-yl substituent at C5, combined with the 4-chlorobenzylthio group at C4, creates a substitution pattern that structurally diverges from the hydrazone-based pyridazinones previously characterized as cholinesterase inhibitors [1]. A medicinal chemistry program targeting butyrylcholinesterase (BChE) for Alzheimer's disease may use this compound as a scaffold-hopping starting point, with the expectation that the basic piperidine nitrogen can be exploited for salt formation, solubility enhancement, and additional binding interactions within the peripheral anionic site of BChE [1]. Procurement of this specific derivative, rather than the more common 5-chloro or 5-methoxy analogs, is justified when the project requires a titratable basic center for SAR exploration.

Chemical Biology: Physicochemical Probe for Substituent-Dependent Property Studies

The reported density (1.28 g/cm³) and boiling point (532.2 °C) distinguish this compound from lighter, non-basic pyridazinone analogs such as 5-chloro derivatives. Researchers conducting systematic studies on the effect of C5 substituents on logP, solubility, or membrane permeability in the pyridazinone series can employ this compound as a representative high-molecular-weight, basic-amine-containing member of the library. Its procurement is indicated when a wide range of physicochemical space must be sampled, and when the goal is to correlate computed descriptors with experimental measurements across a congeneric series.

Process Chemistry: Distillation and Purification Method Development

With a boiling point exceeding 500 °C , this compound serves as a challenging substrate for developing vacuum distillation or short-path distillation protocols applicable to high-boiling heterocyclic intermediates. Process development groups requiring a non-volatile, thermally stable pyridazinone test compound for equipment qualification or method validation may select this derivative precisely because its boiling point is substantially higher than that of the 5-chloro or unsubstituted pyridazinone analogs, providing a rigorous test condition for distillation apparatus performance.

Agrochemical Screening: Fungicidal Pyridazinone Scaffold Diversification

The US patent US4663324 demonstrates that 5-(4-chlorobenzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one exhibits fungicidal activity against plant pathogens [2]. The target compound replaces the 5-chloro substituent with a piperidin-1-yl group, potentially altering the spectrum of antifungal activity, systemic mobility in plants, or environmental degradation profile. Agrochemical discovery groups investigating structure–activity relationships around the pyridazinone fungicide pharmacophore may procure this compound to test whether the introduction of a tertiary amine at C5 improves phloem mobility or reduces non-target toxicity compared to the chlorinated lead.

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